molecular formula C14H9ClFN3O3S B5020534 N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B5020534
M. Wt: 353.8 g/mol
InChI Key: MSJUVNUEMKNEIS-UHFFFAOYSA-N
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Description

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a carbamothioyl group attached to a 2-chloro-5-nitrophenyl ring, which is further connected to a 4-fluorobenzamide moiety. The unique structural features of this compound make it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 2-chloro-5-nitroaniline with thiophosgene to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 4-fluoroaniline under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation for reduction reactions. For substitution reactions, nucleophiles such as amines and thiols are commonly employed. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-5-nitrophenyl)carbamothioyl]acetamide
  • N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-ethoxybenzamide
  • N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-fluorobenzamide

Uniqueness

Compared to similar compounds, N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide exhibits unique properties due to the presence of the 4-fluorobenzamide moiety. This structural feature enhances its binding affinity to specific molecular targets, making it a more potent inhibitor in certain biological assays. Additionally, the compound’s stability and solubility profile make it a favorable candidate for further development in various applications .

Properties

IUPAC Name

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O3S/c15-11-6-5-10(19(21)22)7-12(11)17-14(23)18-13(20)8-1-3-9(16)4-2-8/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJUVNUEMKNEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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